OPC-51803 falls under the category of vasopressin V2 receptor agonists. This classification is significant as these compounds mimic the action of the natural hormone vasopressin, which plays a critical role in regulating water retention in the kidneys and thus affects urine concentration and volume.
The synthesis of OPC-51803 involves several key steps, primarily focused on creating a stable nonpeptide structure that can effectively engage the vasopressin V2 receptor. The process includes:
A notable aspect of the synthesis is the generation of a 2-pyrrolidinol metabolite, which has been studied for its stability and biological activity as a metabolite of OPC-51803 .
The molecular structure of OPC-51803 can be described using its chemical formula and structural components:
Molecular modeling studies have indicated that OPC-51803 adopts a conformation conducive to receptor binding, enhancing its efficacy as an agonist .
OPC-51803 participates in various chemical reactions primarily related to its interaction with biological systems:
The mechanism of action for OPC-51803 involves:
Key physical and chemical properties of OPC-51803 include:
OPC-51803 has several scientific applications:
The therapeutic targeting of vasopressin receptors has undergone a significant evolution from peptide hormones to synthetic nonpeptide compounds. Prior to the 1990s, peptide analogs like arginine vasopressin (AVP) and its synthetic counterpart 1-desamino-8-D-arginine vasopressin (dDAVP) represented the primary pharmacological approach for conditions involving water balance dysregulation. While dDAVP demonstrated potent antidiuretic effects through V2 receptor activation, it suffered from inherent limitations of peptide therapeutics, including poor oral bioavailability (requiring intranasal or intravenous administration), short plasma half-life, and lack of receptor subtype specificity beyond moderate V2 selectivity. Crucially, dDAVP exhibited significant affinity for human V1b receptors (Ki = 13.7±3.2 nM) and stimulated intracellular calcium increases in V1a- and V1b-expressing cells, potentially contributing to off-target effects [1] [2]. This pharmacological profile created a compelling rationale for developing nonpeptide ligands with improved drug-like properties and enhanced selectivity.
The 1990s witnessed a breakthrough with the development of orally active nonpeptide antagonists, including the V1a-selective OPC-21268 and the V2-selective OPC-31260 [2] [10]. These molecules demonstrated that high-affinity, subtype-selective modulation of vasopressin receptors with small molecules was feasible. They overcame the intrinsic agonism associated with peptide antagonists and provided crucial proof-of-concept for oral efficacy. This era established the structural and pharmacological foundations necessary for the subsequent development of nonpeptide agonists, representing a fundamental shift from natural hormone analogs toward rationally designed synthetic modulators.
The development of nonpeptide V2 receptor agonists specifically addressed three critical limitations inherent to peptide-based therapeutics like dDAVP:
Table 1: Comparative Pharmacological Profiles of dDAVP and OPC-51803 at Human Vasopressin Receptors
Parameter | dDAVP (Peptide Agonist) | OPC-51803 (Nonpeptide Agonist) | Significance |
---|---|---|---|
V2 Receptor Ki (nM) | 3.12 ± 0.38 | 91.9 ± 10.8 | Lower V2 affinity for OPC-51803 |
V1a Receptor Ki (nM) | 41.5 ± 9.9 | 819 ± 39 | ~20x higher V1a selectivity for OPC-51803 |
V1b Receptor Ki (nM) | 13.7 ± 3.2 | >100,000 | Negligible V1b binding for OPC-51803 |
V2 cAMP EC50 (nM) | ~1-10* | 189 ± 14 | Lower functional potency at V2 |
Functional Activity at V1a | Increases [Ca2+]i | No effect at 10-5 M | Avoids V1a-mediated side effects |
Primary Administration Route | Intranasal/Parenteral | Oral | Improved patient convenience |
*Typical EC50 for dDAVP at human V2 receptors is in the low nanomolar range, though not explicitly stated in the provided results. [Data derived from citation:1] [2]
The discovery of OPC-51803 is a prime example of scaffold repurposing in medicinal chemistry. Researchers at Otsuka Pharmaceutical Co. Ltd. systematically modified the chemical structures of their existing nonpeptide V2 receptor antagonists, OPC-31260 and OPC-41061 (tolvaptan), to transform their functional activity from antagonism to agonism [1] [2] [3].
OPC-51803, chemically designated as (5R)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide, emerged from this intensive lead optimization process [3] [4]. Key structural modifications involved exploring diverse substitutions on the benzazepine core and the pendant aromatic ring system. Introduction of the chloro-pyrrolidinyl benzoyl moiety and the isopropylacetamide group proved critical for conferring agonist activity. This transformation demonstrated that subtle changes within a common molecular scaffold could fundamentally alter the mode of receptor interaction, switching the functional outcome from inverse agonism/antagonism (OPC-31260, OPC-41061) to full agonism (OPC-51803) at the V2 receptor.
The pharmacological characterization confirmed its desired profile: OPC-51803 concentration-dependently increased cAMP production in HeLa cells expressing human V2 receptors (EC50 = 189 ± 14 nM), an effect specifically blocked by the V2 antagonist OPC-31260 [1] [2]. Crucially, it lacked agonist activity at V1a or V1b receptors. This work established OPC-51803 as the first orally active, nonpeptide V2 receptor agonist, marking a significant milestone in vasopressin pharmacology [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7